(E)-2-BUTENEDIOIC ACID AND ETHENYLBENZENE)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-butenedioic acid and ethenylbenzene can be achieved through various methods. One common approach involves the reaction of fumaric acid with styrene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. For example, the reaction can be carried out in the presence of a palladium catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of (E)-2-butenedioic acid and ethenylbenzene often involves large-scale chemical processes. One method includes the catalytic dehydrogenation of ethylbenzene to produce styrene, which is then reacted with fumaric acid. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Butenedioic acid and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The aromatic ring in ethenylbenzene can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(E)-2-Butenedioic acid and ethenylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: The compound is used in the production of polymers and resins, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of (E)-2-butenedioic acid and ethenylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of various adducts, which may exert biological effects. The specific pathways and targets involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-butenedioic acid and ethenylbenzene include:
Ethylbenzene: An aromatic hydrocarbon used in the production of styrene.
Styrene: An aromatic hydrocarbon used in the production of polymers and resins.
Phenylacetylene: An aromatic compound with similar reactivity.
Uniqueness
What sets (E)-2-butenedioic acid and ethenylbenzene apart from these similar compounds is its combination of properties from both fumaric acid and styrene. This unique combination allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
116048-67-0 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H4O4/c1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;5-3(6)1-2-4(7)8/h2-7H,1H2;3H,1,4H2,2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
VBYWWLBRCRBBGU-WXXKFALUSA-N |
SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Related CAS |
116048-67-0 |
Origin of Product |
United States |
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